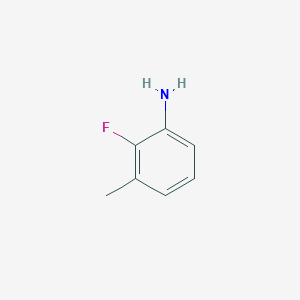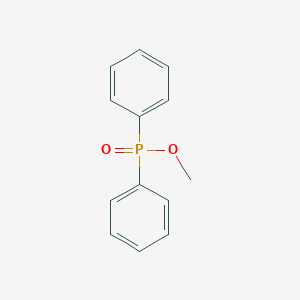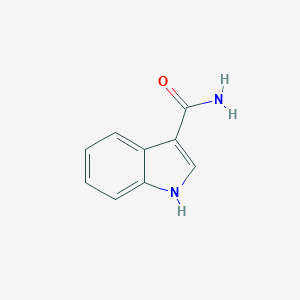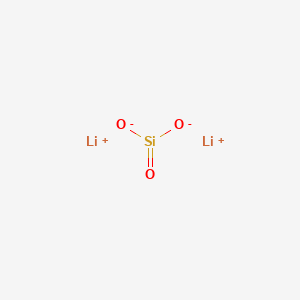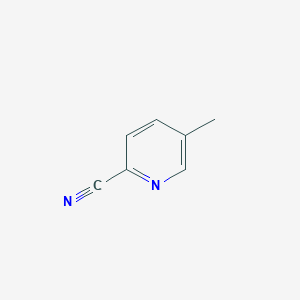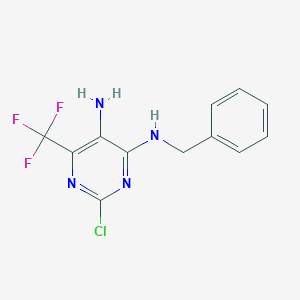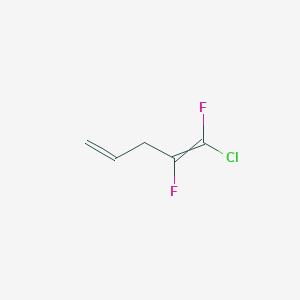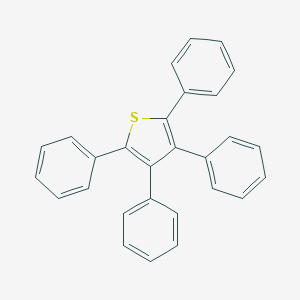
Almorexant
Descripción general
Descripción
Almorexant, también conocido por su código de desarrollo ACT-078573, es un compuesto que actúa como antagonista competitivo de los receptores de orexina OX1 y OX2. Fue desarrollado inicialmente por las compañías farmacéuticas Actelion y GlaxoSmithKline para el tratamiento del insomnio. El compuesto fue diseñado para promover una mejor calidad de sueño con menos efectos secundarios en comparación con las benzodiazepinas tradicionales y las Z-drogas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Almorexant ejerce sus efectos inhibiendo competitivamente los receptores de orexina OX1 y OX2. Los receptores de orexina están involucrados en la regulación de la vigilia y la excitación. Al bloquear estos receptores, this compound reduce la actividad de los péptidos de orexina, lo que lleva a un aumento del sueño y una disminución de la actividad locomotora . El compuesto se disocia muy lentamente de los receptores de orexina, lo que puede prolongar su duración de acción .
Compuestos Similares:
Suvorexant: Otro antagonista dual del receptor de orexina utilizado para el tratamiento del insomnio.
Daridorexant: Un antagonista más nuevo del receptor de orexina que se está validando para el insomnio primario.
Singularidad de this compound: this compound fue uno de los primeros antagonistas duales del receptor de orexina en ser desarrollado y probado en ensayos clínicos. Su mecanismo de acción único y su potencial para promover una mejor calidad de sueño con menos efectos secundarios lo diferencian de los medicamentos tradicionales para dormir. Su desarrollo se detuvo debido a preocupaciones sobre la seguridad hepática .
Análisis Bioquímico
Biochemical Properties
Almorexant selectively inhibits the functional consequences of OX1 and OX2 orexin receptor activation, such as intracellular Ca2+ mobilization . It has high affinity and almost equal nanomolar potency at OX1Rs and OX2Rs . It interacts with these receptors and blocks signaling of orexin-A and orexin-B peptides .
Cellular Effects
This compound has been shown to decrease alertness and increase sleep in healthy rats, dogs, and humans when administered during the active phase of the circadian cycle, at peak endogenous orexin tone . It stimulates caspase-3 activity in AsPC-1 cells and induces apoptosis .
Molecular Mechanism
This compound acts as a competitive antagonist of the OX1 and OX2 orexin receptors . It reversibly blocks signaling of orexin-A and orexin-B peptides . It totally blocked the intracellular Ca2+ signal pathway .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed and distributed and shows no tendency to accumulate with repeated dosing . It has been shown to have a sleep-promoting effect which resembles physiological sleep; this could be quickly reversed upon sensorimotor stimulation and yet allow resumption of sleep upon its cessation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce the volume of tumors . It can help rats to be fully capable of spatial and avoidance learning . This compound dose-dependently induced sleep in wild-type (WT) and OX1R KO mice, whereas it was devoid of effects in OX2R KO or double OXR KO mice .
Metabolic Pathways
This compound is metabolized in the liver
Transport and Distribution
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de Almorexant implica varios pasos clave. Un método notable es la síntesis enantioselectiva a través de la amida intramolecular alílica asimétrica catalizada por iridio. Este proceso incluye la preparación de la estructura central quiral de tetrahidroisoquinolina, seguida de una reacción de Heck oxidativa a temperatura ambiente y una reducción organocatalítica mediada por hidracina .
Métodos de Producción Industrial: Los métodos de producción industrial para this compound no están ampliamente documentados en el dominio público. La síntesis generalmente implica la aplicación a gran escala de las rutas de síntesis mencionadas anteriormente, optimizadas para rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: Almorexant se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales dentro de la molécula, alterando potencialmente sus propiedades farmacológicas.
Reducción: Esta reacción se puede utilizar para reducir grupos funcionales específicos, como cetonas a alcoholes.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que puede ser útil para modificar la actividad del compuesto.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos bajo diversas condiciones.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Comparación Con Compuestos Similares
Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.
Daridorexant: A newer orexin receptor antagonist that is being validated for primary insomnia.
Uniqueness of Almorexant: this compound was one of the first dual orexin receptor antagonists to be developed and tested in clinical trials. Its unique mechanism of action and potential for promoting better quality sleep with fewer side effects set it apart from traditional sleep medications. its development was halted due to concerns over hepatic safety .
Propiedades
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMACHNQISHMDN-RPLLCQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007352 | |
| Record name | Almorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871224-64-5, 913358-93-7 | |
| Record name | Almorexant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Almorexant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almorexant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Almorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Almorexant hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALMOREXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




